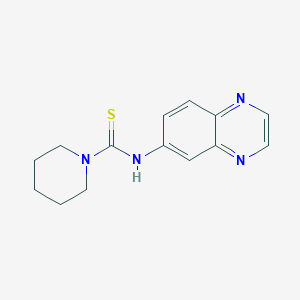

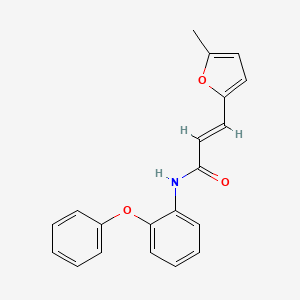

N-benzyl-2,5-dimethylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-2,5-dimethylbenzamide belongs to the family of benzamides, compounds characterized by a benzoyl group attached to an amine. Benzamides are versatile in organic chemistry, serving as key intermediates in the synthesis of various chemical entities and possessing a range of biological activities.

Synthesis Analysis

The synthesis of benzamides typically involves the amide coupling reaction between a carboxylic acid (or its derivative) and an amine. A specific method, such as the use of tetraphenylporphyrinato-iron(III)-Bu t OOH, can oxidize N,N-dimethylbenzamides to N-formyl-N-methylbenzamides, indicating a pathway that might be adapted for synthesizing N-benzyl-2,5-dimethylbenzamide (Iley et al., 1990).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are standard for analyzing the molecular structure of benzamides. For instance, a study on the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, provided insights into intermolecular interactions and stabilization mechanisms, which are relevant for understanding the structural properties of N-benzyl-2,5-dimethylbenzamide (Sharma et al., 2016).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The reactivity can be influenced by substituents on the benzamide ring. For example, the oxidation of methyl groups in N,N-dimethylbenzamides by a cytochrome P450 mono-oxygenase model system reveals the potential reactivity patterns of benzamides (Iley et al., 1990).

作用机制

Target of Action

N-benzyl-2,5-dimethylbenzamide primarily targets the human glucokinase (GK) . Glucokinase is a cytosolic enzyme that is primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism .

Mode of Action

N-benzyl-2,5-dimethylbenzamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In the case of N-benzyl-2,5-dimethylbenzamide, it binds to the allosteric site of GK, enhancing its catalytic action .

Biochemical Pathways

The activation of glucokinase by N-benzyl-2,5-dimethylbenzamide enhances the transformation of glucose to glucose-6-phosphate . This is a critical step in the glycolysis pathway, leading to the production of ATP, the primary energy currency of the cell . By increasing the activity of glucokinase, N-benzyl-2,5-dimethylbenzamide promotes glucose metabolism, thereby helping to regulate blood sugar levels .

Pharmacokinetics

Its molecular weight (14919 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The activation of glucokinase by N-benzyl-2,5-dimethylbenzamide leads to an increase in the rate of glucose metabolism . This can help to lower blood glucose levels, making N-benzyl-2,5-dimethylbenzamide a potential therapeutic agent for the treatment of type-2 diabetes .

属性

IUPAC Name |

N-benzyl-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-8-9-13(2)15(10-12)16(18)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCXPVKTYLZFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2,5-dimethylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)

![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)

![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)

![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)

![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)

![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)